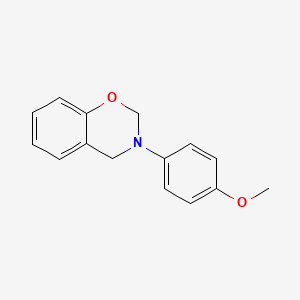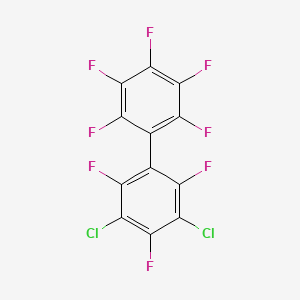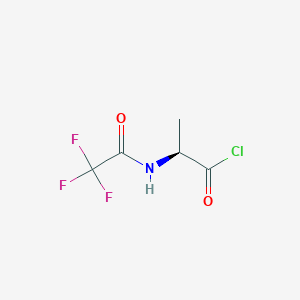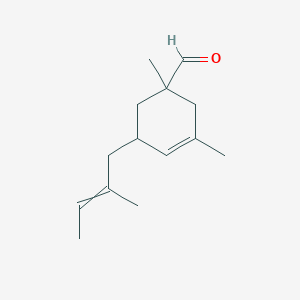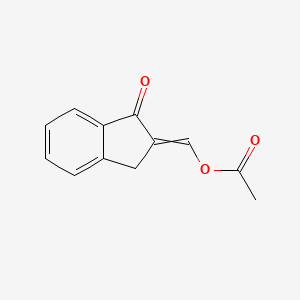
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is a chemical compound with a unique structure that includes an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate typically involves the reaction of indanone derivatives with acetic anhydride under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN₃) or halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives that are useful in synthetic chemistry .
Biology and Medicine
It has been studied for its anti-inflammatory and antifungal properties . Researchers are exploring its use in drug development for treating various diseases .
Industry
In the materials science field, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to reduced inflammation or fungal growth . Its molecular structure allows it to fit into specific binding sites, disrupting normal biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)but-2-enoic acid
- Indane-1,3-dione
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is unique due to its acetate group, which provides distinct reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications and applications .
Properties
CAS No. |
56794-25-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3-oxo-1H-inden-2-ylidene)methyl acetate |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-7-10-6-9-4-2-3-5-11(9)12(10)14/h2-5,7H,6H2,1H3 |
InChI Key |
MBSLNJXGYGMLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


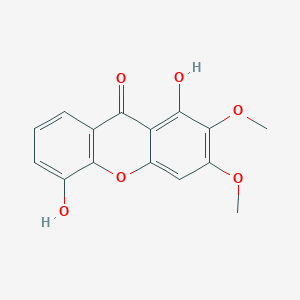
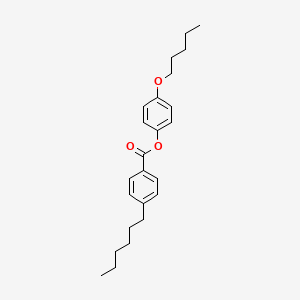

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)


